molecular formula C21H19N3O4S B2628910 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-45-1

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Número de catálogo: B2628910
Número CAS: 1021227-45-1
Peso molecular: 409.46
Clave InChI: GBIHYXUSPMIYNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thiazole core substituted at the 2-position with a benzamide group and at the 4-position with a 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl chain. However, direct experimental data for this specific compound are absent in the provided evidence. The comparison below focuses on structurally related 1,3,4-oxadiazole and benzodioxin-containing analogs from published studies.

Propiedades

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-15-6-8-17-18(12-15)28-11-10-27-17)9-7-16-13-29-21(23-16)24-20(26)14-4-2-1-3-5-14/h1-6,8,12-13H,7,9-11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHYXUSPMIYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. The compound's structure features a thiazole moiety and a dihydrobenzo[b][1,4]dioxin core, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H25N3O3S
  • Molecular Weight : 373.49 g/mol
  • CAS Number : 618411-84-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing dihydrobenzo[b][1,4]dioxin derivatives. For instance, derivatives similar to the compound have shown promising activity against various strains of bacteria and fungi.

  • Anti-Tubercular Activity :
    • A related compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis (Mtb) strains H37Rv and MDR at concentrations of 5.5 µg/mL and 11 µg/mL, respectively . This suggests that this compound may exhibit similar properties due to its structural similarities.
  • Mechanism of Action :
    • The mechanism often involves inhibition of fatty acid synthesis through interaction with β-ketoacyl ACP synthase I (KasA), which is crucial for mycobacterial cell wall synthesis . Computational studies indicate that compounds with similar structures can bind effectively to KasA, altering its conformation and inhibiting its function.

Cytotoxicity and Safety Profile

Safety assessments are crucial for evaluating the potential therapeutic use of new compounds. Preliminary toxicity studies on related compounds have indicated no significant cytotoxicity at concentrations up to 450 µg/mL in peripheral blood mononuclear cell lines . This finding suggests a favorable safety profile for this compound.

Case Studies and Research Findings

StudyCompoundActivityConcentrationReference
1Related CompoundAnti-Tubercular5.5 µg/mL (H37Rv), 11 µg/mL (MDR)
2Similar DerivativeCytotoxicity AssessmentUp to 450 µg/mL
3Dihydrobenzo CompoundsAntimicrobial ActivityVarious concentrations

Comparación Con Compuestos Similares

Key Observations :

  • Yield Variability : Bromo-substituted compounds (e.g., 21, 26) consistently achieved higher yields (60%) compared to methyl- or methoxy-substituted analogs (24–35%), likely due to steric or electronic effects during coupling reactions .
  • Synthetic Routes : Procedure B (using carboxylic acids and oxalyl anhydride) was more common for electron-withdrawing substituents (e.g., trifluoromethyl ), while procedure A (acyl chlorides) was used for simpler groups like methyl .

Substituent Effects on Physicochemical Properties

Substituents on the benzamide ring significantly influence purity and stability:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (19) and bromo (21) substituents correlated with higher purity (98.5–100%) due to enhanced crystallinity .
  • Electron-Donating Groups (EDGs) : Methoxy (22) and methyl (23) groups showed slightly lower purity (95–97%), possibly due to increased solubility in reaction matrices .

Core Heterocycle Comparison: Thiazole vs. Oxadiazole

While the target compound contains a thiazole ring, the evidence focuses on oxadiazole analogs. Key differences include:

  • Metabolic Stability : Oxadiazoles are prone to hydrolysis under acidic conditions, whereas thiazoles may offer better stability due to reduced ring strain .

Functional Group Implications

The 3-oxopropyl linker in the target compound introduces conformational flexibility, unlike the rigid oxadiazole scaffold in analogs 18–23. This could enhance interactions with hydrophobic enzyme pockets but may reduce selectivity.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:

  • Amide bond formation between the thiazole core and benzo[b][1,4]dioxin-6-ylamine, often using coupling reagents like EDC/HOBt.
  • Heterocyclic ring assembly for the thiazole moiety, typically via Hantzsch thiazole synthesis with α-halo ketones and thiourea derivatives.
  • Purification via column chromatography or recrystallization to isolate intermediates and final products .
    Challenges include minimizing side reactions (e.g., hydrolysis of the amide group) and ensuring high yields through optimized solvent systems (e.g., DMF or THF) and inert atmospheres .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of amide bonds and heterocyclic ring integrity. For example, aromatic protons in the benzo[b][1,4]dioxin ring appear as distinct doublets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization, while higher temperatures (60–80°C) accelerate cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas dichloromethane minimizes unwanted hydrolysis .
  • Catalyst Screening : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity in thiazole formation .
  • In-line Monitoring : Use FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Advanced: How should researchers address contradictory data in biological activity assays?

Contradictions may arise from:

  • Assay Variability : Compare results across multiple platforms (e.g., cell-free vs. cell-based assays) to distinguish artifacts from true activity.
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if NMR/MS data conflict with activity profiles .
  • Dose-Response Analysis : Use Hill slope calculations to differentiate nonspecific binding (shallow slopes) from target-specific interactions .

Advanced: What experimental designs are robust for evaluating biological target engagement?

  • SPR/BLI Assays : Measure real-time binding kinetics (kon/koff) to receptors like kinase domains or GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate specificity .
  • Gene Knockdown/CRISPR : Confirm phenotypic changes in target-deficient cell lines to establish mechanism .
  • Orthogonal Assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT) to rule off-target effects .

Advanced: How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to map binding poses within active sites (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes and identify key residues (e.g., hydrogen bonds with Thr184) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide) with IC50 values to guide SAR .

Advanced: What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as lyophilized powder under argon to prevent hydrolysis of the amide bond .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .

Advanced: How to design comparative studies with structural analogs to improve potency?

  • Scaffold Hopping : Replace the benzo[b][1,4]dioxin moiety with bioisosteres (e.g., benzofuran) to assess tolerance for planarity .
  • Side Chain Modifications : Introduce methyl or fluoro groups on the thiazole ring to probe steric and electronic effects on binding .
  • Pharmacophore Mapping : Overlay analogs with co-crystal structures to identify conserved interaction motifs .

Advanced: How to resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques : Use HSQC to correlate 1H-13C signals and COSY/TOCSY to resolve coupled protons in crowded regions (e.g., δ 7.0–7.5 ppm) .
  • Deuterated Solvents : Switch from CDCl3 to DMSO-d6 to shift residual solvent peaks away from critical signals .
  • Variable Temperature NMR : Heat samples to 50°C to sharpen broad peaks caused by slow conformational exchange .

Advanced: What methodologies validate environmental impact in disposal protocols?

  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .
  • Degradation Studies : Monitor hydrolysis rates under simulated environmental conditions (pH 7.4, 25°C) via LC-MS .
  • Adsorption Analysis : Measure soil sorption coefficients (Kd) to predict groundwater contamination risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.